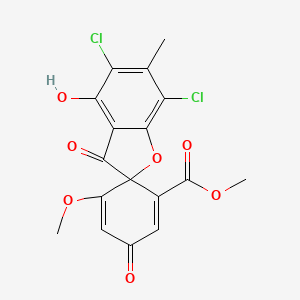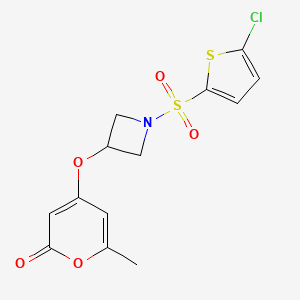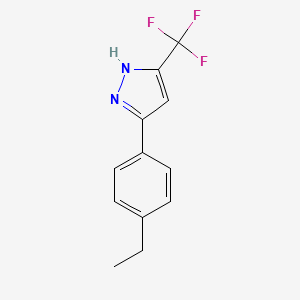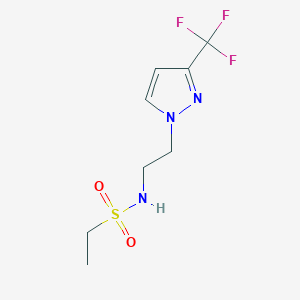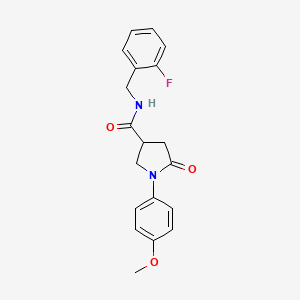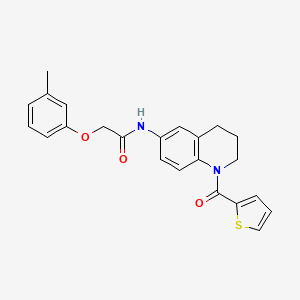
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Structural analysis of similar compounds has shown that different amide-containing isoquinoline derivatives exhibit unique properties when interacting with various acids, leading to the formation of gels or crystalline solids depending on the specific acid used. This property is crucial for understanding the solubility and stability of related compounds under different conditions, potentially guiding the development of new materials or drug formulations (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Reactivity
Research on the synthesis and reactivity of similar molecules has provided valuable insights into the construction of complex molecular architectures. For instance, studies have demonstrated efficient protocols for oxidative C–H activation/acetoxylation of aryl/heteroaryl/thiophenyl tethered dihydroquinolinones, highlighting the potential for site-selective functionalization of these compounds. Such methodologies are instrumental for synthesizing molecules with precise structural features, which is critical for the development of novel compounds with desired properties (Patpi, Sridhar, Tadikamalla, & Kantevari, 2013).
Molecular Docking and Activity
The antimicrobial activities of heterocycles derived from similar compounds underscore the importance of structural modification for biological activity. By synthesizing and testing various heterocyclic compounds for antimicrobial properties, researchers can identify promising candidates for further development into therapeutic agents. This approach is crucial for the discovery of new antibiotics and other antimicrobial substances (Mazimba, 2015).
Photoelectric Properties
Studies have also explored the photoelectric properties of novel metal complexes based on 8-hydroxyquinoline with thiophene groups, revealing their potential applications in organic light-emitting diodes (OLEDs). By synthesizing and characterizing these complexes, researchers can develop materials with improved fluorescence and electronic properties, contributing to advances in OLED technology (Yin-min, Yanping, Sheng, Kun, Fenghua, & Xinhua, 2014).
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-5-2-7-19(13-16)28-15-22(26)24-18-9-10-20-17(14-18)6-3-11-25(20)23(27)21-8-4-12-29-21/h2,4-5,7-10,12-14H,3,6,11,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUINMXTOKYNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

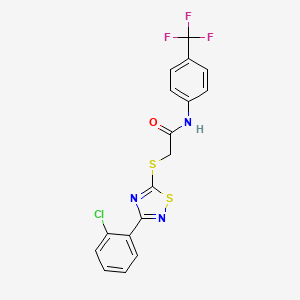
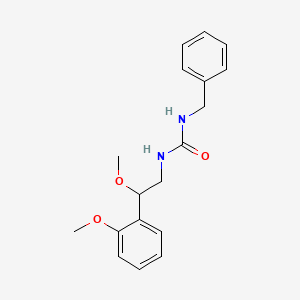
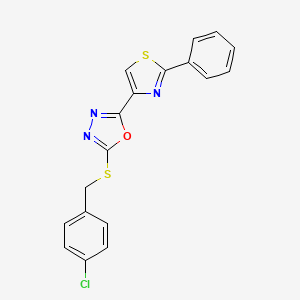
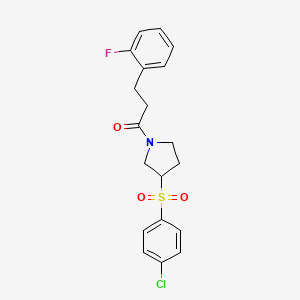
![3-[(2-Fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2987540.png)
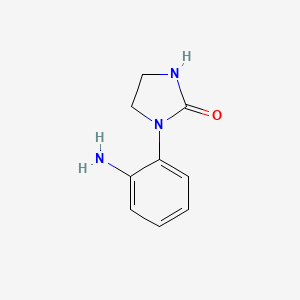
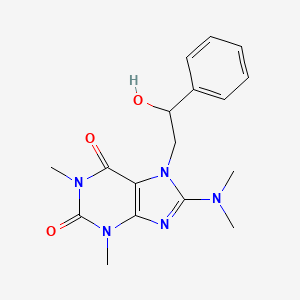
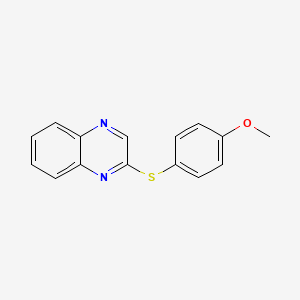
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)
